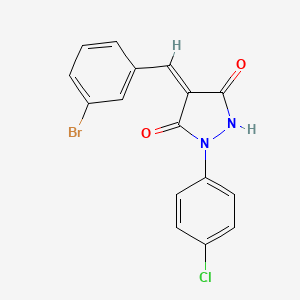![molecular formula C12H17N3O2S B11537853 2-heptyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11537853.png)
2-heptyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of a pyrimidinone ring fused to a thiadiazole ring, with a heptyl (C7H15) side chain and a hydroxy group (OH) at specific positions.
- This compound exhibits interesting biological and pharmacological properties due to its unique structure.
2-heptyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: is a heterocyclic compound with a fused thiadiazolo-pyrimidinone core.
Preparation Methods
- A notable synthetic route involves a one-pot method combining [3 + 3] cycloaddition, reduction, and deamination reactions .
- Industrial production methods may vary, but this compound can be synthesized efficiently using diversity-oriented catalysis.
Chemical Reactions Analysis
Oxidation: The hydroxy group can undergo oxidation to form various derivatives.
Reduction: Reduction of the pyrimidinone ring can yield different products.
Substitution: The heptyl side chain is susceptible to substitution reactions.
Common Reagents: Reagents like hydrazine, reducing agents, and Lewis acids are involved in its synthesis.
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: Explored for drug development due to its unique structure.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its effects comprehensively.
Comparison with Similar Compounds
Similar Compounds: Other thiadiazolo-pyrimidinones, such as 4H-pyrido[1,2-a]pyrimidin-4-ones.
Uniqueness: Its specific substitution pattern and hydroxy group distinguish it from related compounds.
Properties
Molecular Formula |
C12H17N3O2S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
2-heptyl-7-hydroxy-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H17N3O2S/c1-2-3-4-5-6-7-10-14-15-11(17)8-9(16)13-12(15)18-10/h8,16H,2-7H2,1H3 |
InChI Key |
ZKILFXWTVXQBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN2C(=O)C=C(N=C2S1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(Biphenyl-4-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11537774.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11537782.png)
![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11537783.png)
methanone](/img/structure/B11537796.png)

![3-{[(2-Chlorophenyl)carbonyl]amino}phenyl 4-chloro-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11537820.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11537827.png)
![(2S,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(2-fluorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11537833.png)
![ethyl 3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}-N-{[3-(trifluoromethyl)phenyl]carbonyl}alaninate](/img/structure/B11537836.png)
![N-[2-({(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]furan-2-carboxamide](/img/structure/B11537838.png)
![4-chloro-3,5-dimethyl-2-[(E)-(naphthalen-1-ylimino)methyl]-6-nitrophenol](/img/structure/B11537839.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11537843.png)
![1-(4-bromophenyl)-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11537848.png)
![4,4'-[(4-nitrophenyl)methanediyl]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11537859.png)
